(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14BrN5O and its molecular weight is 372.226. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to "(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized through various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. These studies often involve confirming the configuration of hydrazonoic groups and investigating molecular structures in different media, optimizing theoretical structures using calculations like hybrid B3LYP/6-311++G**. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, exploring its spectroscopic properties and potential as an anti-diabetic agent through molecular docking studies (Karrouchi et al., 2021).
Antimicrobial Activity
Several novel derivatives based on pyrazole and carbohydrazide frameworks have been evaluated for their antimicrobial properties. Abdel‐Aziz et al. (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives showing significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Magnetic and Catalytic Studies
Research on compounds structurally related to "this compound" includes investigations into their magnetic properties and catalytic activities. Sutradhar et al. (2017) studied mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, examining their antiproliferative effects and potential as anticancer agents (Sutradhar et al., 2017).
Molecular Docking and Spectroscopic Investigations
Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its industrial and biological importance and potential inhibitor properties against specific targets (Pillai et al., 2017).
Properties
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-7-3-6-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRFELEUOLRFF-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C\C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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